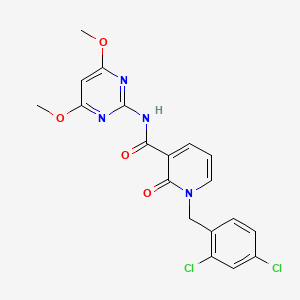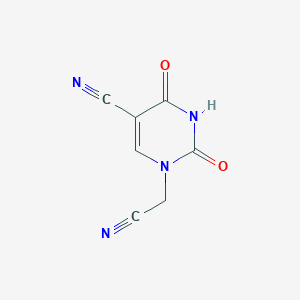![molecular formula C16H20ClF3N4 B3035456 1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine CAS No. 321432-22-8](/img/structure/B3035456.png)
1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine
Vue d'ensemble
Description
The compound “1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common motif in many pharmaceuticals and agrochemicals . The trifluoromethyl group is known to exhibit numerous pharmacological activities .
Synthesis Analysis
The synthesis of such compounds often involves functionalization of the pyridine ring . For example, functionalization of the 5-position can be achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a trifluoromethyl group, a pyridine ring, and a piperazine ring . These functional groups contribute to the unique properties and reactivity of the molecule.Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in various chemical reactions. For instance, trifluoromethylpyridines are used as key structural motifs in active agrochemical and pharmaceutical ingredients . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The chemical has been involved in the synthesis of novel polycyclic heterocycles, specifically as a component in reactions leading to various amino derivatives. This includes its use in reactions with sodium borohydride and other amines, demonstrating its versatility in creating new compounds (Petigara & Yale, 1972).
It has also been utilized in the synthesis of pyrazine and pyridine derivatives showing antibacterial activity. This underscores its potential in creating compounds with significant biological properties, particularly in the field of antibacterial drug development (Foks et al., 2005).
Another application is in the synthesis of N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione, which were tested for anticonvulsant activity. This indicates its role in the development of potential pharmaceutical agents targeting neurological disorders (Obniska et al., 2005).
Chemical Synthesis and Applications
The chemical has been a part of the synthesis of various heterocyclic compounds, like 4-(6-Chloropyridine-3-methylene) substituted compounds. This suggests its role in the broad field of organic chemistry and compound synthesis (Ju Xiu-lian, 2008).
Additionally, it plays a part in the synthesis of pyrimidine derivatives using organolithium reagents, highlighting its significance in the development of compounds with potential pharmaceutical applications (Abdou, 2006).
Biochemical and Pharmacological Studies
The compound has been involved in studies exploring the regioselectivity in nucleophilic aromatic substitution reactions of substituted pyridines. These studies are crucial for understanding and improving the synthesis of pharmacologically active compounds (Bach et al., 2012).
It has been a key intermediate in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important compound in the development of new insecticides (Niu Wen-bo, 2011).
Additionally, the compound has been used in the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, demonstrating its application in respiratory therapy research (Medwid et al., 1990).
Mécanisme D'action
While the exact mechanism of action for this specific compound is not mentioned in the search results, compounds containing trifluoromethyl groups are known to exhibit numerous pharmacological activities . For example, some drugs containing trifluoromethyl groups work by inhibiting certain enzymes or receptors in the body .
Safety and Hazards
Orientations Futures
Trifluoromethyl-containing compounds have been increasingly used in the pharmaceutical and agrochemical industries over the past few decades . Given their unique properties and wide range of biological activities, it is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
1-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N4/c1-22-6-8-23(9-7-22)13-2-4-24(5-3-13)15-14(17)10-12(11-21-15)16(18,19)20/h2,10-11H,3-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXADWDVJTLHMJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,3,6-tetrahydro-4-pyridinyl}-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-ol](/img/structure/B3035375.png)
![8,8-Dimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B3035377.png)
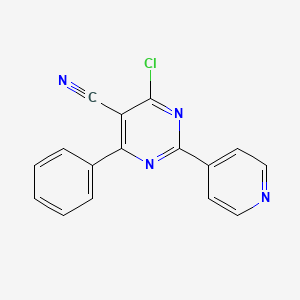
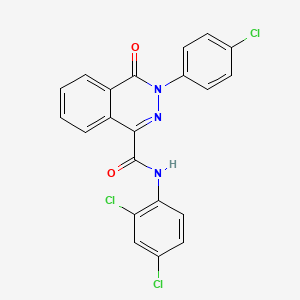
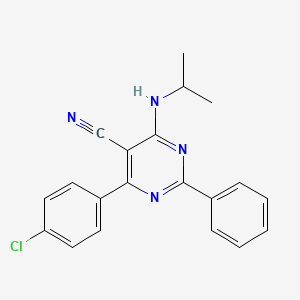
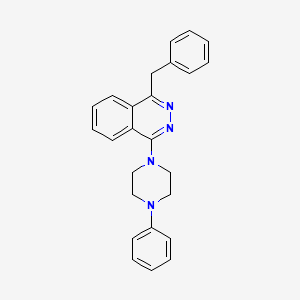


![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(2,4-dichlorophenyl)-3-oxobutanamide](/img/structure/B3035387.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3035389.png)
![(3Z)-3-[(2,4-dichlorophenyl)methoxyimino]propanehydrazide](/img/structure/B3035391.png)
![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3035394.png)
